1-Piperidinecarboxylic acid, 4-[(2-cyanophenyl)methyl]-, 1,1-dimethylethyl ester
CAS No.: 1800302-51-5
Cat. No.: VC8248610
Molecular Formula: C18H24N2O2
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
![1-Piperidinecarboxylic acid, 4-[(2-cyanophenyl)methyl]-, 1,1-dimethylethyl ester - 1800302-51-5](/images/structure/VC8248610.png)
Specification
CAS No. | 1800302-51-5 |
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Molecular Formula | C18H24N2O2 |
Molecular Weight | 300.4 g/mol |
IUPAC Name | tert-butyl 4-[(2-cyanophenyl)methyl]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-10-8-14(9-11-20)12-15-6-4-5-7-16(15)13-19/h4-7,14H,8-12H2,1-3H3 |
Standard InChI Key | XERCTGRKYVZTJP-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=CC=C2C#N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=CC=C2C#N |
Introduction
Overview
1-Piperidinecarboxylic acid, 4-[(2-cyanophenyl)methyl]-, 1,1-dimethylethyl ester (CAS 1800302-51-5) is a piperidine derivative with a tert-butyl ester and a 2-cyanobenzyl substituent. This compound is of interest in medicinal chemistry and organic synthesis due to its structural complexity and potential as a building block for bioactive molecules. Below, we present a detailed examination of its chemical identity, synthesis, properties, and applications.
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
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IUPAC Name: 1,1-Dimethylethyl 4-[(2-cyanophenyl)methyl]piperidine-1-carboxylate
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Molecular Formula:
Structural Characterization
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Key Functional Groups:
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Tert-butyl ester (1,1-dimethylethyl carboxylate)
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Piperidine ring (six-membered amine)
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2-Cyanobenzyl substituent (aromatic ring with cyano group at ortho position)
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Table 1: Structural and Molecular Data
Property | Value | Source |
---|---|---|
CAS Number | 1800302-51-5 | |
Molecular Formula | ||
Molecular Weight | 300.4 g/mol | |
XLogP3-AA | ~3.5 (estimated) |
Synthesis and Preparation
Synthetic Routes
The compound can be synthesized via:
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Hydrogenation of Pyridine Precursors: As described in CN102174011A , pyridinecarboxylic acids are hydrogenated using Pd/C catalysts under pressure to yield piperidine derivatives. For this compound, 4-pyridinecarboxylic acid derivatives could serve as intermediates.
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Alkylation of Piperidine: Introducing the 2-cyanobenzyl group via nucleophilic substitution or Friedel-Crafts alkylation on a preformed piperidine scaffold .
Table 2: Representative Synthesis Steps
Step | Reaction | Conditions | Yield |
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1 | Hydrogenation of pyridine | , Pd/C, 90–100°C | 85–95% |
2 | Esterification | tert-Butyl chloroformate, base | >90% |
3 | Benzylation | 2-Cyanobenzyl bromide, KCO | ~80% |
Physicochemical Properties
Physical State and Solubility
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Appearance: Likely a white to off-white crystalline solid (analogous to tert-butyl piperidinecarboxylates ).
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Solubility:
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Polar solvents: Moderate in DMSO, methanol.
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Nonpolar solvents: Low in hexane.
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Spectroscopic Data
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IR Spectroscopy:
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NMR (Predicted):
Table 3: Predicted Physicochemical Properties
Property | Value | Method |
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Boiling Point | ~406.5°C (estimated) | EPI Suite |
Density | 1.047 g/cm | Analogous data |
LogP | 3.04 | XLogP3 |
Applications and Biological Relevance
Pharmaceutical Intermediates
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Drug Discovery: The tert-butyl ester and piperidine core are common in protease inhibitors and CNS-targeting agents .
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Kinase Inhibitors: Similar structures are explored in oncology (e.g., benzimidazole derivatives in CN1805747A ).
Material Science
Aspect | Recommendation |
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Personal Protection | Gloves, goggles, lab coat |
Ventilation | Use fume hood |
Disposal | Follow hazardous waste protocols |
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